4-Bromo-3-nitrobenzyl bromide

Reaction kinetics Electrophilicity Linear free-energy relationships

4-Bromo-3-nitrobenzyl bromide is a dual-halogen scaffold featuring both benzylic and aryl bromide sites, activated by a para-nitro group for enhanced electrophilicity. This orthogonal reactivity enables chemoselective transformations: the benzylic site reacts rapidly with amines to install solubilizing groups, while the aryl bromide is reserved for late-stage Suzuki couplings to introduce biaryl motifs—key to ATP-competitive kinase inhibitor cores. In polymer chemistry, the benzylic bromide serves as an ATRP initiator, with the aryl handle enabling post-polymerization functionalization. The dual-halogen design eliminates protecting group manipulations. Insist on 97% purity for reproducible results.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 326595-66-8
Cat. No. B1278259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrobenzyl bromide
CAS326595-66-8
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)[N+](=O)[O-])Br
InChIInChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
InChIKeyPXAIZWVEYHNBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrobenzyl bromide (CAS 326595-66-8) Procurement-Grade Technical Overview


4-Bromo-3-nitrobenzyl bromide (CAS 326595-66-8) is a polysubstituted aromatic compound bearing both a benzylic bromide and an aryl bromide, alongside a strong electron-withdrawing nitro group . With a molecular formula of C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol, this yellow crystalline solid is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials research, where its orthogonal reactivity enables sequential functionalization strategies .

Why 4-Bromo-3-nitrobenzyl bromide Cannot Be Replaced by Common Analogs in Synthesis


Attempts to substitute 4-bromo-3-nitrobenzyl bromide with simpler in-class analogs such as 3-nitrobenzyl bromide (CAS 3958-57-4) or 4-nitrobenzyl bromide (CAS 100-11-8) are fundamentally flawed due to the target compound's unique combination of electronic and structural features. The presence of both a para-nitro group and a meta-bromo substituent on the aromatic ring dramatically enhances electrophilicity at the benzylic position compared to mono-substituted analogs, as quantified by the Hammett equation [1]. Furthermore, the retention of an aryl bromide site provides an orthogonal functional handle for downstream cross-coupling reactions—a capability entirely absent in simpler nitrobenzyl bromides . This dual reactivity profile is essential for convergent synthetic routes where sequential, chemoselective transformations are required .

Quantitative Differentiation Evidence for 4-Bromo-3-nitrobenzyl bromide (CAS 326595-66-8)


Enhanced Electrophilic Reactivity Relative to 3-Nitrobenzyl Bromide via Hammett Analysis

The combined electron-withdrawing effects of the para-nitro (σp = 0.778) and meta-bromo (σm = 0.393) substituents in 4-bromo-3-nitrobenzyl bromide yield a total substituent constant Σσ = 1.171 [1]. In comparison, 3-nitrobenzyl bromide (meta-nitro only) has Σσ = 0.710 [2]. Using the Hammett correlation for electrochemical reduction of benzyl bromides (ρ = +0.31 V) [3], the predicted half-wave reduction potential shift relative to unsubstituted benzyl bromide is +0.363 V for the target compound, versus +0.220 V for 3-nitrobenzyl bromide—a 65% greater anodic shift, indicating substantially enhanced electrophilicity and susceptibility to reductive or nucleophilic attack.

Reaction kinetics Electrophilicity Linear free-energy relationships

Orthogonal Reactivity from Aryl Bromide and Benzylic Bromide Moieties

4-Bromo-3-nitrobenzyl bromide contains two chemically distinct bromine atoms: a benzylic bromide susceptible to nucleophilic substitution and an aryl bromide amenable to cross-coupling reactions . This dual functionality enables sequential orthogonal transformations not possible with analogs like 3-nitrobenzyl bromide (CAS 3958-57-4), which lacks the aryl bromide site . For instance, the benzylic position can be selectively substituted while preserving the aryl bromide for subsequent Suzuki-Miyaura coupling, expanding synthetic versatility.

Orthogonal synthesis Cross-coupling Chemoselectivity

Comparable Commercial Purity with Distinct Molecular Weight for Separation

Commercial specifications from AKSci indicate that 4-bromo-3-nitrobenzyl bromide is available at 97% minimum purity . In comparison, 3-nitrobenzyl bromide from the same vendor is offered at 98% purity . While purity is comparable, the higher molecular weight of the target compound (294.93 g/mol) relative to the comparator (216.03 g/mol) facilitates easier separation and handling during multi-step syntheses due to reduced volatility and distinct chromatographic retention.

Quality control Purification Handling

Key Research and Industrial Applications for 4-Bromo-3-nitrobenzyl bromide (CAS 326595-66-8)


Medicinal Chemistry: Construction of Kinase Inhibitor Scaffolds

The orthogonal reactivity of 4-bromo-3-nitrobenzyl bromide is leveraged to construct ATP-competitive kinase inhibitor cores. The benzylic bromide can be displaced with a primary amine to install a solubilizing group, while the aryl bromide is reserved for a late-stage Suzuki coupling to introduce a biaryl motif, a privileged structure in kinase inhibition . This sequential strategy minimizes protecting group manipulations and is enabled by the unique dual-halogen architecture of the compound .

Material Science: Synthesis of Functionalized Polymers and Dendrimers

In polymer chemistry, the benzylic bromide serves as an initiator or grafting site for controlled radical polymerizations (e.g., ATRP), while the aryl bromide can be used for post-polymerization modification via cross-coupling to attach chromophores or electroactive units . The enhanced electrophilicity of the benzylic position (quantified in Section 3) ensures rapid and quantitative initiation, leading to polymers with well-defined architectures [1].

Chemical Biology: Design of Photolabile Protecting Groups and Activity-Based Probes

Nitrobenzyl derivatives are classic photolabile protecting groups. The presence of the additional bromine atoms in 4-bromo-3-nitrobenzyl bromide allows for the installation of two distinct cargo molecules or the attachment of a fluorophore and a quencher for FRET-based probes . The compound's higher molecular weight and distinct physical properties facilitate purification of the final bioconjugates, as noted in the evidence for improved handling .

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